molecular formula C10H13NO B112286 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 214698-03-0

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B112286
M. Wt: 163.22 g/mol
InChI Key: NUDRGEJVHRQBJZ-UHFFFAOYSA-N
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Description

“7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .


Molecular Structure Analysis

The molecular structure of “7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalene backbone with an amino group at the 7-position and a hydroxyl group at the 1-position .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

  • 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol has been successfully used as a chiral auxiliary in Reformatsky-type reactions, which are vital in asymmetric synthesis. This involves the reaction between α-bromoacyloxazolidinone and carbonyl compounds (Orsini et al., 2005).

Development of Cardiovascular Agents

  • Derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol were synthesized and explored for their potential as cardiovascular agents. These derivatives were tested for vasodilating activity and β-blocking activity (Miyake et al., 1983).

Pharmacological Research

  • The compound has been used in pharmacological studies to understand its effects on different receptor systems, like alpha 2-adrenoceptors and dopamine receptors. Such research helps in understanding drug-receptor interactions and developing new therapeutic agents (Drew, 1980), (Stjernlöf et al., 1993).

Synthesis of Bioactive Compounds

  • It serves as an intermediate in synthesizing various bioactive compounds. The derivatives of this chemical have been explored for their potential in producing compounds with β-adrenergic blocking activity, which is significant in treating cardiovascular diseases (Itoh et al., 1984).

Exploration of Inotropic Agents

  • Research has been conducted on its derivatives to explore inotropic potency and selectivity. This is crucial in developing drugs that affect the force of heart muscle contractions, potentially benefiting heart failure treatments (Stout & Gorczynski, 1982).

Chemoenzymatic Synthesis

  • The compound has been used in chemoenzymatic synthesis processes, providing routes to produce enantiopure vic-amino alcohols and vic-diamines, which are useful in organic synthesis and pharmaceutical research (Orsini et al., 2001).

Neuromodulatory Activity Research

  • It is utilized in studying neuromodulatory activities, such as its interaction with sigma-like receptors and effects on tyrosine hydroxylase activity. This research is essential for understanding neurological functions and developing treatments for neurological disorders (Wyrick et al., 1993).

properties

IUPAC Name

7-amino-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10,12H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRGEJVHRQBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578795
Record name 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

214698-03-0
Record name 7-Amino-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-nitro-1,2,3,4-tetrahydro-naphthalen-1-ol (142 mg, 0.73 mmol) was dissolved in methanol (10 mL) and the flask was flushed with N2 (g). 10% Pd—C (10 mg) was added and the reaction was stirred under H2 (1 atm) at room temperature overnight. The reaction was filtered and the filtrate concentrated to yield 7-amino-1,2,3,4-tetrahydro-naphthalen-1-ol (H-1) (113 mg, 95%). HPLC ret. time 0.58 min, 10-99% CH3CN, 5 min run; ESI-MS 164.5 m/z (MH+).
Quantity
142 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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